(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

Chiral resolution Enantiomeric purity 2-Aryl pyrrolidine stereochemistry

(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391408-54-0) is a chiral, non-racemic 2-aryl pyrrolidine derivative with the molecular formula C₁₁H₁₂ClF₄N and a molecular weight of 269.67 g/mol, supplied as the hydrochloride salt. The compound features a pyrrolidine ring substituted at the 2-position with a 2-fluoro-5-(trifluoromethyl)phenyl group in the (R)-absolute configuration.

Molecular Formula C11H12ClF4N
Molecular Weight 269.668
CAS No. 1391408-54-0
Cat. No. B591880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS1391408-54-0
Molecular FormulaC11H12ClF4N
Molecular Weight269.668
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl
InChIInChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1
InChIKeyWGYMMHPMADAZKR-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1391408-54-0): Single-Enantiomer Chiral 2-Aryl Pyrrolidine Building Block for Pharmaceutical Synthesis


(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391408-54-0) is a chiral, non-racemic 2-aryl pyrrolidine derivative with the molecular formula C₁₁H₁₂ClF₄N and a molecular weight of 269.67 g/mol, supplied as the hydrochloride salt . The compound features a pyrrolidine ring substituted at the 2-position with a 2-fluoro-5-(trifluoromethyl)phenyl group in the (R)-absolute configuration. It belongs to the broader class of fluorinated 2-arylpyrrolidines, which constitute privileged structural motifs in biologically active compounds and serve as key chiral intermediates in the synthesis of pharmaceutical agents including kinase inhibitors and CNS-targeted therapeutics [1]. Vendors including Bidepharm and Beyotime supply this compound at 95% to 98% purity with batch-specific analytical characterization (NMR, HPLC, GC) available .

Why Generic Substitution of (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine Hydrochloride with Racemic, Opposite-Enantiomer, or Regioisomeric Analogs Carries Definitive Structural and Pharmacochemical Risk


Chiral 2-arylpyrrolidines are not interchangeable at the level of enantiomer, regioisomer, or aryl substitution pattern. The (R)-configuration at the pyrrolidine 2-position is a determinant of biological target engagement, as demonstrated across the 2-arylpyrrolidine pharmacophore class wherein the opposite (S)-enantiomer or racemate can exhibit reduced binding affinity, altered selectivity, or even opposing functional activity at sigma receptors and other CNS targets [1]. The specific 2-fluoro-5-(trifluoromethyl)phenyl substitution pattern imparts distinct electronic (σₚ for CF₃ ≈ +0.54; σₘ for F ≈ +0.34) and lipophilic (calculated LogP ≈ 3.27 for the free base) properties that cannot be replicated by the 3-regioisomer (CAS 2768327-72-4), the des-trifluoromethyl analog, or the 4-chlorophenyl variant used in MSC2530818 . Furthermore, abundant literature confounds this specific CAS registry number with JNJ-40411813 (ADX71149)—a structurally unrelated 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one, CAS 1127498-03-6)—necessitating rigorous CAS number–level verification during procurement to avoid receiving an incorrect chemical entity [2].

Quantitative Differentiation Evidence for (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1391408-54-0) Versus Closest Analogs


Enantiomeric Configuration: (R)- vs. (S)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine — Structural Identity and Procurement Certainty via Distinct CAS Registration

The (R)-enantiomer (target compound, CAS 1391408-54-0 as HCl salt) and the (S)-enantiomer (CAS 1213103-78-6 as free base) are registered as distinct chemical entities with separate CAS numbers, reflecting their non-interchangeable stereochemical identity . The 2-arylpyrrolidine literature establishes that enantiomeric configuration at the pyrrolidine 2-position critically governs biological activity; for example, the (R)- and (S)-enantiomers of 2-arylpyrrolidine-based sigma receptor ligands exhibit distinct binding profiles, with one enantiomer often demonstrating >10-fold higher affinity than its antipode [1]. The general synthetic methodology for enantioenriched 2-arylpyrrolidines via (−)-sparteine-mediated lithiation-Negishi coupling (Campos et al., 2006) yields products with a 96:4 enantiomeric ratio (92% ee), while newer imine reductase biocatalytic methods (Bernhard et al., 2022) achieve >99% ee with full conversion [2][3]. For procurement, the target compound is commercially available from multiple vendors at 95% (Beyotime, Bidepharm) to 98% (Leyan) chemical purity, with NMR, HPLC, and GC characterization data available upon request, whereas no standardized biological assay data directly comparing the (R)- and (S)-enantiomers of this specific substitution pattern were identified in the public literature .

Chiral resolution Enantiomeric purity 2-Aryl pyrrolidine stereochemistry

Regioisomeric Differentiation: 2-Substituted (CAS 1391408-54-0) vs. 3-Substituted (CAS 2768327-72-4) Pyrrolidine — Distinct Pharmacophoric Geometries and Synthetic Lineage

The target compound bears the 2-fluoro-5-(trifluoromethyl)phenyl group at the pyrrolidine 2-position, whereas the 3-substituted regioisomer (CAS 2768327-72-4, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride) places the identical aryl group at the pyrrolidine 3-position . This positional difference fundamentally alters the spatial orientation of the aryl pharmacophore relative to the pyrrolidine nitrogen—the 2-substituted isomer positions the aryl ring adjacent to the basic amine (N–C2–Caryl bond angle constrains the aryl group into a distinct conformational space), while the 3-substituted isomer introduces an additional methylene spacer that changes the N-to-aryl distance and dihedral angle [1]. The 2-arylpyrrolidine scaffold is explicitly recognized as a privileged structure in medicinal chemistry, appearing as the core chiral subunit in drug candidates including Larotrectinib (TRK inhibitor) and MSC2530818 (CDK8 inhibitor), both of which require the aryl group at the 2-position for target binding [2]. The 3-substituted regioisomer, conversely, has no documented role in any approved or clinical-stage pharmaceutical to date and represents a distinct chemotype with an unexplored biological profile .

Regioisomer Pharmacophore geometry Substitution pattern Synthetic intermediate

Fluorination Pattern: 2-Fluoro-5-(trifluoromethyl)phenyl vs. Des-trifluoromethyl and 4-Chlorophenyl Analogs — Physicochemical Property Differentiation with Quantitative LogP Data

The target compound's free base (2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine has a calculated LogP of 3.269, reflecting the combined lipophilicity contribution of the ortho-fluoro (π ≈ +0.14) and meta-trifluoromethyl (π ≈ +0.88) substituents on the phenyl ring . By comparison, the des-trifluoromethyl analog (R)-2-(2-fluorophenyl)pyrrolidine (CAS 1228568-65-7; MW 165.21, C₁₀H₁₂FN) has a calculated LogP of approximately 1.9 , representing a >1.3 log unit decrease in lipophilicity. The clinically relevant comparator (S)-2-(4-chlorophenyl)pyrrolidine (CAS 1217651-75-6; MW 181.66, C₁₀H₁₂ClN), a key intermediate in the CDK8 inhibitor MSC2530818, bears a single chlorine substituent (π ≈ +0.71) and also has a lower predicted LogP . The elevated lipophilicity of the target compound, driven by the CF₃ group (one of the most lipophilic substituents in medicinal chemistry), has implications for membrane permeability, plasma protein binding, and metabolic soft spots, and is consistent with the established use of trifluoromethylated pyrrolidine building blocks in optimizing CNS drug candidates where enhanced blood-brain barrier penetration is desired [1].

Lipophilicity LogP Fluorine substitution Metabolic stability

Synthetic Utility: Documented Role of 2-Aryl Pyrrolidine Chiral Intermediates in Drug Development Programs vs. Uncharacterized Analogs

The 2-aryl pyrrolidine chiral scaffold—of which the target compound is a specific embodiment—is explicitly documented as the core structural subunit in multiple pharmaceutical development programs. Bernhard et al. (2022) demonstrated that chiral 2-aryl-substituted pyrrolidines, including fluorinated variants, are essential intermediates for Larotrectinib (FDA-approved TRK inhibitor) and MSC2530818 (CDK8 inhibitor, IC₅₀ = 2.6 nM), with the biocatalytic synthesis achieving >99% conversion and >99% enantiomeric excess at 18 g/L substrate loading [1]. Kuznecovs et al. (2020) reported the use of fluoropyrrolidine derivatives—specifically citing the utility of compounds structurally related to the target—in the synthesis of fluorinated sigma-1 receptor modulator E1R derivatives [2]. The Campos et al. (2006) methodology established a general route to enantioenriched 2-aryl-N-Boc-pyrrolidines with consistent 96:4 enantiomeric ratio, applicable to diverse aryl bromides including fluorinated phenyl derivatives, providing the synthetic foundation for accessing the target compound class with high stereochemical fidelity [3]. In contrast, the 3-substituted regioisomer (CAS 2768327-72-4) and the (S)-enantiomer with this specific fluorination pattern lack any peer-reviewed documentation of utility in pharmaceutical intermediate synthesis, representing procurement risk for programs built on the 2-(R)-aryl pyrrolidine pharmacophore [4].

Drug intermediate TRK inhibitor Sigma-1 receptor Biocatalysis

CAS Registry Integrity Alert: Erroneous Cross-Referencing of CAS 1391408-54-0 with JNJ-40411813 (CAS 1127498-03-6) — A Procurement Risk Differentiator

Multiple vendor websites and secondary sources incorrectly cross-reference (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391408-54-0) as being synonymous with JNJ-40411813/ADX71149 [1]. This is factually incorrect: JNJ-40411813 is 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (CAS 1127498-03-6; MW 344.17; C₂₀H₂₅ClN₂O), a structurally unrelated mGlu2 receptor positive allosteric modulator with an in vitro EC₅₀ of 147 ± 42 nM in [³⁵S]GTPγS binding assays and 64 ± 29 nM in Ca²⁺ mobilization assays [2]. The two compounds share no structural overlap beyond both being organic molecules containing fluorine atoms—JNJ-40411813 is a pyridinone-piperidine hybrid, whereas CAS 1391408-54-0 is a 2-arylpyrrolidine hydrochloride salt [3]. This widespread misattribution creates a material procurement risk: an order placed for CAS 1391408-54-0 under the assumption it is JNJ-40411813 will yield a compound with no validated mGlu2 PAM activity, while an order for CAS 1127498-03-6 that relies on vendor cross-references to 1391408-54-0 may result in receipt of an incorrect chemical entity [1].

CAS registry integrity Chemical identity verification Procurement quality control JNJ-40411813

Recommended Research and Industrial Application Scenarios for (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1391408-54-0)


Chiral Building Block for Structure-Activity Relationship (SAR) Exploration of CNS-Targeted 2-Aryl Pyrrolidine Pharmacophores

This compound is optimally deployed as a single-enantiomer starting material for synthesizing libraries of N-functionalized 2-aryl pyrrolidines targeting CNS receptors. The defined (R)-stereochemistry, combined with the electron-withdrawing, high-lipophilicity 2-fluoro-5-CF₃-phenyl substituent (calc. LogP ≈ 3.27), supports SAR campaigns where modulation of physicochemical properties—particularly increasing LogP for blood-brain barrier penetration—is a design objective [1]. The documented utility of the 2-aryl pyrrolidine scaffold in sigma receptor ligand development, where enantiomeric configuration is a known determinant of binding affinity and functional activity, makes this specific enantiomer a rational selection for hit-to-lead programs targeting σ₁ or σ₂ receptors [2].

Key Intermediate in the Synthesis of Fluorinated Kinase Inhibitor Candidates Modeled on Larotrectinib and MSC2530818 Scaffolds

The 2-(R)-aryl pyrrolidine core is the essential chiral subunit in the TRK inhibitor Larotrectinib and the CDK8 inhibitor MSC2530818 (IC₅₀ = 2.6 nM) [1]. Researchers engaged in kinase inhibitor medicinal chemistry can utilize this building block to construct analogs with altered aryl substitution patterns for patent expansion or resistance-profile optimization. The established biocatalytic synthetic methodology (imine reductase, >99% ee, up to 91% yield) provides a scalable route for process chemistry groups transitioning from discovery to preclinical supply, with the 2-fluoro-5-CF₃ substitution offering a differentiated IP position relative to the 2,5-difluorophenyl (Larotrectinib) and 4-chlorophenyl (MSC2530818) variants [1].

Fluorinated Precursor for Sigma-1 Receptor Modulator Synthesis with Enhanced Metabolic Stability Profiling

Building on the work of Kuznecovs et al. (2020), who demonstrated the synthesis of fluorinated sigma-1 receptor modulator E1R derivatives using fluoropyrrolidine intermediates, this compound can serve as a starting material for generating novel sigma-1 ligands [1]. The trifluoromethyl group is well-established to enhance metabolic stability by blocking CYP450-mediated oxidation at the para-position of the phenyl ring, while the ortho-fluoro substituent can modulate the pKa of the proximal pyrrolidine nitrogen through inductive effects, potentially fine-tuning the basicity-dependent pharmacology of the resulting ligands [2].

Analytical Reference Standard for Chiral Purity Method Development and Enantiomeric Separation Validation

Given the availability of both (R)-enantiomer (CAS 1391408-54-0) and (S)-enantiomer (CAS 1213103-78-6) as distinct commercial products with batch-specific purity documentation (95–98% with NMR, HPLC, GC characterization) [1], this compound pair constitutes an ideal system for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination of 2-aryl pyrrolidine drug substances and intermediates. The established method for absolute configuration assignment of 2-arylpyrrolidines via Mosher's amide NMR analysis (Vidal et al., 2007) provides an orthogonal analytical framework for verifying the stereochemical integrity of procured material [2].

Quote Request

Request a Quote for (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.